

Hispidin IC₅₀ Values Across Cancer Cell Lines

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Compound Focus: Hispidin

CAS No.: 555-55-5

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Cancer Type	Cell Line	IC ₅₀ Value	Key Findings / Proposed Mechanisms
Prostate Cancer	LNCaP (androgen-sensitive)	6.09 µM (72h) [1]	Induced S-phase cell cycle arrest ; reduced AR, MMP-2, and MMP-9 expression; activated caspase-related apoptosis [2] [1].
	C4-2 (castration-resistant)	16.63 µM (72h) [1]	Same as above, demonstrating activity against therapy-resistant cancer [2] [1].
Colon Cancer	HCT 116	1.4 ± 1.3 µM [3]	Induced ROS-dependent apoptosis; caused chromatin condensation and nuclear fragmentation [4].
	CMT-93	~700 µM [4]	Induced ROS-dependent apoptosis [4].
Pancreatic Cancer	BxPC-3	~100 µM [4]	Induced apoptosis via inhibition of NF-κB and enhancement of p53 activity [4].
	AsPC-1	~200 µM [4]	Same as above [4].
	Capan-1	Between 100 - 1000 µM [4]	One of the earliest cell lines tested for hispidin cytotoxicity [4].
Lung Cancer	A549	~250 µM [4]	Cytotoxicity linked to inhibition of PAK1-dependent signaling and decreased ROS [4].

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Other Cancers	SCL-1 (Skin squamous cell carcinoma)	~100 µM [4]	Early study demonstrating hispidin's cytotoxicity [4].
	SGC-7901 (Endocervical adenocarcinoma)	~6,100 µM [4]	Induced autophagic and necrotic death via stathmin-1 phosphorylation and microtubule depolymerization [4].

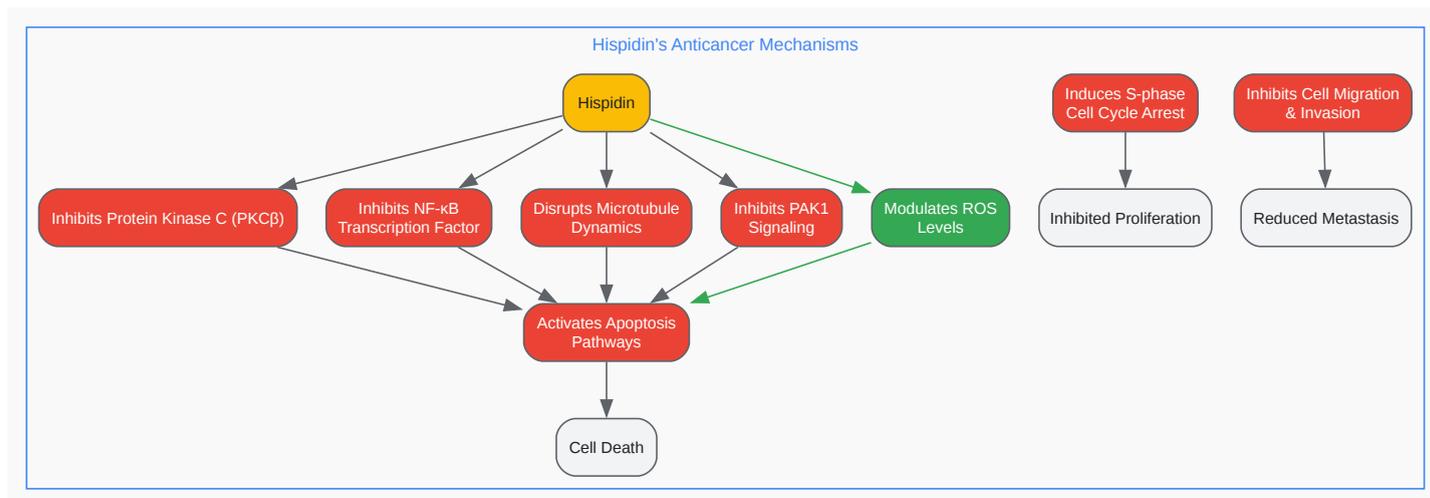
Key Experimental Protocols

The data in the table above were primarily generated using standard *in vitro* cytotoxicity assays. Here are the details of the core methodologies cited:

- **Cell Viability Assay (MTS):** This is a colorimetric method used to determine cell proliferation and cytotoxicity. Metabolically active cells reduce the yellow MTS tetrazolium compound to a purple formazan product. The intensity of the color, measured at 490-500 nm, is directly proportional to the number of living cells. This assay was used to determine the IC₅₀ values in studies on prostate cancer cells and others [2] [1] [3].
- **Flow Cytometry for Cell Cycle Analysis:** After **hispidin** treatment, cells are fixed and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI). The stained cells are passed through a flow cytometer, which measures the fluorescence intensity of each cell. Since the DNA content doubles during the S phase, the distribution of cells in different phases (G1, S, G2/M) can be determined, identifying cell cycle arrest [2] [1].
- **Western Blot Analysis:** This technique detects specific proteins in a sample. After **hispidin** treatment, cells are lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with antibodies against the target protein (e.g., cleaved caspase-3, AR, MMP-9), and a detection reaction reveals the presence and quantity of the protein, showing molecular-level changes [2] [1].

Mechanisms of Action Diagram

Hispidin is a multi-target agent. The following diagram synthesizes its key anticancer mechanisms as described in the search results, showing how it impacts cancer cells through multiple pathways.



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Interpretation and Next Steps for Researchers

The data indicates that **hispidin**'s cytotoxicity is highly context-dependent. Its potency can vary by over three orders of magnitude across different cancers. When interpreting these results, consider:

- **Mechanistic Insights:** **Hispidin** is a **multi-target agent**, working through several pathways (e.g., PKC inhibition, NF- κ B suppression, microtubule disruption) rather than a single target [4] [5].
- **Synergistic Potential:** Notably, **hispidin** has been shown to **sensitize pancreatic cancer stem cells to gemcitabine**, suggesting its potential value in combination therapies to overcome chemoresistance [4] [6].
- **Low Toxicity Profile:** A key attractive feature of **hispidin** is that multiple toxicity tests (Ames test, bone marrow micronucleus test, etc.) have demonstrated **very low toxicity for human consumption**, which is promising for drug development [4] [7].

To further this research, you could:

- **Investigate Analogues:** Explore structural analogues of **hispidin**, such as hispolon derivatives, which have shown significantly improved potency (e.g., low micromolar IC₅₀) in some cancer cell lines [3].
- **Focus on Resistant Cancers:** Given its activity against castration-resistant prostate cancer cells and ability to sensitize cancer stem cells, **hispidin** is a compelling candidate for studying hard-to-treat and resistant cancers [2] [1] [6].

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